3,7,11-Trimethyl-1-dodecene

Description

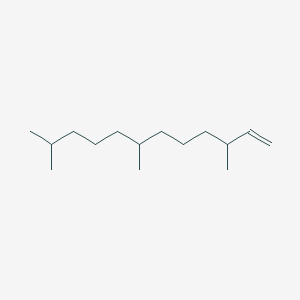

Structure

3D Structure

Properties

IUPAC Name |

3,7,11-trimethyldodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,13-15H,1,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTZHYFUDNIOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336022 | |

| Record name | 3,7,11-TRIMETHYL-1-DODECENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-36-2 | |

| Record name | 3,7,11-TRIMETHYL-1-DODECENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Environmental Pathways of 3,7,11 Trimethyl 1 Dodecene

Identification in Biological and Geogenic Sources

While branched-chain alkanes and alkenes are principal components of many complex hydrocarbon mixtures, specific evidence identifying 3,7,11-trimethyl-1-dodecene in geogenic sources like crude oil or as a constituent of refined products such as jet fuels is not extensively documented in publicly available research. Jet fuels are complex mixtures primarily composed of alkanes (paraffins), cycloalkanes (naphthenes), and aromatic hydrocarbons, with the exact composition varying depending on the crude oil source and refining process. Typically, surrogates for these fuels include long-chain aliphatic species like n-dodecane to simulate their combustion characteristics dtic.mil. However, direct analytical data confirming the presence of this compound within these mixtures remains elusive in the reviewed literature.

The structural framework of this compound suggests a biosynthetic origin rooted in the isoprenoid (or terpenoid) pathway, which is responsible for a vast array of natural products. This pathway constructs molecules from five-carbon isoprene (B109036) units. The C15 backbone of this compound is characteristic of a sesquiterpenoid.

Its direct biosynthetic pathway is not explicitly detailed, but inferences can be drawn from closely related, naturally occurring compounds:

Farnesene: The isomeric compound 3,7,11-trimethyldodeca-1,3,6,10-tetraene (a form of farnesene) has been identified in various plants, including those of the Malus (apple) and Artemisia genera nih.gov. Farnesenes are well-known sesquiterpenes synthesized via the mevalonate pathway.

Hexahydrofarnesol: The corresponding saturated alcohol, 3,7,11-trimethyl-1-dodecanol (also known as hexahydrofarnesol), has been reported as a natural product in the neem plant (Azadirachta indica) nih.gov. This alcohol is a fatty alcohol that can be derived from the saturation of farnesol, a sesquiterpene alcohol.

These findings strongly support the likelihood that this compound is of biological origin, likely derived from a precursor like farnesene through enzymatic reduction of some of its double bonds.

Environmental Fate and Transport Mechanisms

The environmental behavior of this compound is governed by its physicochemical properties, which dictate its movement and distribution across air, water, and soil compartments.

The mobility of this compound in the environment is expected to be low due to its high lipophilicity and very low water solubility. Key estimated physical properties that inform its distribution are detailed in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 210.40 g/mol | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 5.441 (Calculated) | chemeo.com |

| Water Solubility (log10WS in mol/l) | -5.23 (Calculated) | chemeo.com |

The high octanol/water partition coefficient (logP) indicates a strong tendency for the compound to sorb to organic matter in soil and sediment rather than remaining dissolved in water. Its extremely low calculated water solubility further limits its transport in aqueous systems. Consequently, if released into the environment, this compound is likely to become associated with particulate matter and accumulate in soil, sediment, and biota, with limited potential for groundwater contamination.

The potential for this compound to volatilize from water or soil surfaces and enter the atmosphere is an important aspect of its environmental transport. While an experimental vapor pressure is not available, its calculated normal boiling point of 537.96 K (264.81 °C) suggests it is a semi-volatile organic compound (SVOC) chemeo.com.

Synthetic Methodologies and Chemical Transformations of 3,7,11 Trimethyl 1 Dodecene

Established Synthetic Routes to Branched Dodecenes

The industrial production of branched dodecenes is commonly achieved through the oligomerization of lighter olefins like propene and butene. acs.orgnih.gov Acidic catalysts, such as solid phosphoric acid (SPA) and zeolites, are frequently used in these processes. nih.gov The choice of catalyst and feedstock significantly influences the composition and degree of branching in the final product mixture. nih.gov For instance, SPA catalysts tend to produce a higher proportion of highly branched dodecenes (di- and tri-branched isomers) compared to zeolites, which yield more linear and mono-branched isomers. acs.org

These industrial methods, while effective for producing mixtures of branched C12 alkenes, typically result in a complex array of isomers rather than a single, specific compound like 3,7,11-trimethyl-1-dodecene. The synthesis of a defined structure necessitates more targeted, multi-step organic synthesis approaches. nih.gov

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving control over regioselectivity (the placement of a functional group or double bond) and stereoselectivity (the 3D arrangement of atoms) is paramount in the synthesis of complex molecules like this compound.

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. masterorganicchemistry.com In the context of alkene synthesis, this often involves controlling the position of the double bond. For example, in addition reactions to unsymmetrical alkenes, Markovnikov's rule predicts that the hydrogen atom will add to the carbon with more hydrogen substituents, while the other group adds to the more substituted carbon. masterorganicchemistry.commasterorganicchemistry.com Conversely, anti-Markovnikov selectivity can be achieved under different reaction conditions, such as in hydroboration-oxidation or free-radical addition of HBr. masterorganicchemistry.com In elimination reactions, Zaitsev's rule generally favors the formation of the more substituted (and thus more stable) alkene, providing another avenue for regiochemical control. masterorganicchemistry.com The hydroalkylation of alkynes is another powerful method where directing groups, such as boryl groups, can be used to control the regioselectivity of the reaction, leading to specific trisubstituted alkenes. researchgate.net

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com In alkene addition reactions, the two new bonds can form on the same face of the pi bond (syn addition) or on opposite faces (anti addition). masterorganicchemistry.com The specific mechanism of the reaction dictates the stereochemical outcome. masterorganicchemistry.com For complex targets with multiple chiral centers, such as the precursors to this compound, controlling the relative and absolute configuration is crucial. Bimetallic catalysis, for instance using iridium and magnesium, has been shown to enable stereodivergent synthesis, allowing access to all four possible stereoisomers of a product with high selectivity. acs.org

| Selectivity Type | Definition | Example in Alkene Chemistry |

| Regioselectivity | Preference for the formation of one constitutional isomer over another. masterorganicchemistry.com | Markovnikov Addition: Addition of H-X to an alkene where H adds to the less substituted carbon. masterorganicchemistry.com |

| Stereoselectivity | Preference for the formation of one stereoisomer over another. masterorganicchemistry.com | Syn/Anti Addition: Addition of reagents to the same or opposite faces of a double bond. masterorganicchemistry.com |

| Enantioselectivity | Preference for the formation of one enantiomer over its mirror image. masterorganicchemistry.commdpi.com | Asymmetric catalysis to create a chiral center with a specific configuration. |

| Chemoselectivity | Preference for reaction at one functional group over another. masterorganicchemistry.com | Selective reduction of an alkyne in the presence of an alkene. |

Advanced Synthetic Strategies for Isoprenoid Alkenes

The synthesis of isoprenoid alkenes, a class that includes this compound, benefits from modern synthetic methods that offer high efficiency and selectivity. These strategies are often inspired by the biosynthetic pathways of terpenes.

Catalytic Approaches in Alkene Synthesis (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and are widely used in the synthesis of complex alkenes. Reactions like the Heck, Suzuki, and Negishi couplings allow for the precise formation of C-C bonds under relatively mild conditions. nih.gov

The Heck reaction, for example, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium(0) species. This method can be used to introduce complexity and build the carbon skeleton of molecules like isoprenoids. nih.gov Palladium catalysis is also effective for alkene isomerization, where a catalyst can "walk" a double bond along a carbon chain to its most thermodynamically stable position. rsc.org This can be a crucial step in positioning the double bond correctly in the final product. Furthermore, palladium catalysts can be used in oxidative difunctionalization reactions, where two new functional groups are added across a double bond. nih.gov

Applications of Flow Chemistry in Continuous Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages for organic synthesis. nih.gov These benefits include enhanced safety, better control over reaction parameters like temperature and pressure, improved mixing, and easier scalability. nih.gov

For multi-step syntheses, flow reactors can be linked together, allowing for the creation of complex molecules without the need for isolating and purifying intermediates at each stage. semanticscholar.org This "telescoped" approach is highly efficient. Continuous flow methods have been successfully applied to a variety of reaction types relevant to alkene synthesis, including photochemical and electrochemical reactions, which can be difficult to manage in traditional batch setups. nih.gov The technology has been used to synthesize a range of products, from the anti-inflammatory drug ibuprofen (B1674241) to various marine natural products, demonstrating its versatility and power. nih.govsemanticscholar.org

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Vessel | Flask or tank | Tube, pipe, or microreactor |

| Reagent Addition | All at once or in portions | Continuous pumping |

| Temperature Control | Slower, potential for hotspots | Rapid and precise |

| Mixing | Mechanical stirring | Diffusion or static mixers |

| Scalability | Requires larger vessels | "Numbering-up" or longer run times |

| Safety | Large volumes of reagents | Small reaction volumes at any given time |

Free Radical Mediated Reactions for Branched Hydrocarbon Construction

Free radical reactions provide a distinct set of tools for constructing the carbon skeletons of branched hydrocarbons. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.com

In the initiation step, a radical is formed, typically through the homolytic cleavage of a weak bond by heat or UV light. masterorganicchemistry.com For instance, a halogen molecule can be split into two halogen radicals. youtube.com

The propagation phase involves a series of reactions where a radical reacts with a stable molecule to create a new radical. youtube.com A key reaction for building carbon frameworks is the addition of a carbon-centered radical to an alkene or alkyne. This forms a new C-C bond and generates a new radical, which can then participate in further reactions.

The process ends with termination , where two radicals combine to form a stable, non-radical product. youtube.com The stability of radical intermediates is a key factor in determining the outcome of these reactions; tertiary radicals are more stable than secondary, which are more stable than primary radicals. srmist.edu.in This stability trend influences the regioselectivity of radical reactions. srmist.edu.in

Iminium Ion-Alkyne Cyclizations and Nucleophilic Vinylations in Related Systems

Biomimetic synthesis often seeks to replicate nature's strategies for building complex molecules. Cationic cyclization reactions, which are central to the biosynthesis of many terpenes and steroids, are a prime example. rsc.org In these reactions, a carbocation intermediate triggers a cascade of ring-forming events.

Using an alkyne as the terminating group in such a cyclization provides a versatile handle for further chemical modification. rsc.org Similarly, iminium ions can initiate or participate in cyclization cascades. For instance, the synthesis of the alkaloid (-)-sedinine has been achieved using a cyclization involving an iminium ion intermediate. nih.gov These types of reactions, while not directly reported for this compound, represent a powerful strategy in the synthetic chemist's toolkit for constructing complex, branched molecules from linear precursors, mimicking the pathways used by terpene cyclases in nature. chemrxiv.orgchemrxiv.org

Derivatization and Functionalization Reactions of this compound

The terminal double bond in this compound serves as a versatile functional handle for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the synthesis of a diverse range of derivatives. This section explores key derivatization and functionalization reactions, including oxidation, hydrogenation, and selective functional group interconversions, providing insight into the chemical reactivity of this branched alkene.

Oxidation Reactions and Product Characterization

The electron-rich terminal alkene of this compound is susceptible to various oxidation reactions, leading to the formation of epoxides, diols, and carbonyl compounds. The specific product obtained is highly dependent on the oxidizing agent and the reaction conditions employed.

Epoxidation: The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 1,2-epoxy-3,7,11-trimethyldodecane. This transformation proceeds via the Prilezhaev reaction, where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion. researchgate.netyoutube.com The resulting epoxide is a valuable intermediate for further synthetic manipulations, as the strained three-membered ring can be opened by various nucleophiles to introduce a range of functionalities.

Dihydroxylation: Vicinal diols can be synthesized from this compound through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. wikipedia.orglibretexts.org Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, is typically observed with these reagents. masterorganicchemistry.com For instance, treatment with a catalytic amount of osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) yields 3,7,11-trimethyldodecane-1,2-diol. organic-chemistry.org The stereochemical outcome of this reaction is a syn-addition, leading to a specific diastereomer.

Oxidative Cleavage: The double bond of this compound can be cleaved through ozonolysis. This reaction involves the treatment of the alkene with ozone (O₃) followed by a workup step. A reductive workup, typically using zinc dust or dimethyl sulfide, yields 2,6,10-trimethylundecanal (B90653) and formaldehyde. In contrast, an oxidative workup with hydrogen peroxide leads to the formation of 2,6,10-trimethylundecanoic acid and carbon dioxide. This reaction is a powerful tool for the degradation of the carbon skeleton and the synthesis of smaller, functionalized molecules.

| Oxidation Reaction | Reagent(s) | Major Product |

| Epoxidation | m-CPBA | 1,2-epoxy-3,7,11-trimethyldodecane |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 3,7,11-trimethyldodecane-1,2-diol |

| Ozonolysis (Reductive) | 1. O₃ 2. Zn/H₂O or DMS | 2,6,10-trimethylundecanal |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | 2,6,10-trimethylundecanoic acid |

Hydrogenation Studies and Saturated Analog Formation

The conversion of this compound to its saturated analog, 3,7,11-trimethyldodecane, is achieved through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. tcichemicals.com

Commonly used catalysts for this transformation include heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. Homogeneous catalysts, like Wilkinson's catalyst (RhCl(PPh₃)₃), are also effective for the hydrogenation of alkenes. tamu.edu The reaction is typically carried out in a suitable solvent, such as ethanol, ethyl acetate, or hexane, under a pressurized atmosphere of hydrogen.

For example, the hydrogenation of a related compound, a chloro-derivative of 3,7,11-trimethyldodecane, has been successfully carried out using pre-hydrogenated platinum dioxide. prepchem.com This indicates that similar conditions would be effective for the saturation of this compound. The complete saturation of the double bond results in the formation of 3,7,11-trimethyldodecane, a branched alkane. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, observing the disappearance of the signals corresponding to the vinyl protons and the appearance of signals corresponding to the newly formed C-H bonds.

| Catalyst | Solvent | Pressure | Temperature | Product |

| Palladium on Carbon (Pd/C) | Ethanol | 1-5 atm | Room Temperature | 3,7,11-trimethyldodecane |

| Platinum Dioxide (PtO₂) | Ethyl Acetate | 1-5 atm | Room Temperature | 3,7,11-trimethyldodecane |

| Wilkinson's Catalyst | Toluene | 1 atm | Room Temperature | 3,7,11-trimethyldodecane |

Selective Functional Group Interconversions

The terminal alkene of this compound allows for a variety of selective functional group interconversions, providing access to a range of derivatives with different functionalities.

Hydroboration-Oxidation: A key transformation is the hydroboration-oxidation reaction, which converts the alkene into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.orgperiodicchemistry.com This two-step process first involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. wvu.edumasterorganicchemistry.com The boron atom adds to the terminal carbon (the less substituted carbon), and a hydrogen atom adds to the internal carbon. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), replaces the boron atom with a hydroxyl group. jove.com This reaction yields 3,7,11-trimethyl-1-dodecanol, a primary alcohol. nih.gov

Halogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound can proceed via two different mechanisms depending on the reaction conditions. In the absence of radical initiators, the reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon (C2), leading to the formation of 2-bromo-3,7,11-trimethyldodecane. masterorganicchemistry.com In the presence of radical initiators, such as peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in the anti-Markovnikov product, 1-bromo-3,7,11-trimethyldodecane.

Allylic Bromination: The allylic position (C3) of this compound can be selectively functionalized using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, introduces a bromine atom at the allylic position, yielding 3-bromo-3,7,11-trimethyl-1-dodecene. This allylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

| Reaction | Reagent(s) | Major Product | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3,7,11-trimethyl-1-dodecanol | Anti-Markovnikov |

| Hydrobromination (Ionic) | HBr | 2-bromo-3,7,11-trimethyldodecane | Markovnikov |

| Hydrobromination (Radical) | HBr, ROOR | 1-bromo-3,7,11-trimethyldodecane | Anti-Markovnikov |

| Allylic Bromination | NBS, Radical Initiator | 3-bromo-3,7,11-trimethyl-1-dodecene | Allylic |

Advanced Analytical and Spectroscopic Characterization of 3,7,11 Trimethyl 1 Dodecene

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying 3,7,11-trimethyl-1-dodecene, particularly from essential oils or synthetic reaction mixtures where numerous isomers and related compounds may exist.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. theharvestercompany.com Method development focuses on optimizing separation efficiency and achieving accurate quantification, often using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. theharvestercompany.comnih.gov

Key optimization parameters include:

Column Selection : Non-polar columns, such as those with a DB-5MS stationary phase (5% phenyl-methylpolysiloxane), are often selected as they provide excellent separation for terpenes and other hydrocarbons. thieme-connect.com

Temperature Program : A programmed temperature gradient is crucial for resolving complex mixtures containing compounds with a range of boiling points. thieme-connect.com An optimized program might start at a low temperature to separate volatile components and gradually ramp up to elute higher-boiling compounds like sesquiterpenes.

Carrier Gas Flow Rate : The flow rate of the carrier gas (e.g., helium or hydrogen) is adjusted to ensure sharp, symmetrical peaks.

Injection Mode : Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column, thereby improving sensitivity. researchgate.net

For complex matrices, techniques like headspace solid-phase microextraction (HS-SPME) can be optimized to extract and concentrate volatile terpenes prior to GC analysis. researchgate.net Optimization of HS-SPME involves selecting the appropriate fiber coating, setting the extraction time and temperature, and sometimes adding salt to the sample matrix to improve the release of volatile compounds. researchgate.net

Table 1: Example of Optimized GC Parameters for Terpene Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-5MS (30m x 0.25mm i.d. x 0.25µm film) | Provides good separation for a wide range of terpenes. thieme-connect.com |

| Carrier Gas | Helium | Inert, providing good efficiency. |

| Injection Temp. | 250 °C | Ensures rapid volatilization of the sample. researchgate.net |

| Oven Program | Initial 60°C, ramp to 240°C at 3°C/min | Separates compounds based on boiling point. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for identification, FID for quantification. theharvestercompany.com |

While GC is more common for volatile terpenes, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for separating geometric (cis/trans) isomers or for analyzing samples that are not suitable for the high temperatures of GC. google.com Reverse-phase HPLC, using a non-polar stationary phase like C18, is a common approach. google.com

Method development for isomer separation in HPLC often involves the careful selection of the mobile phase. The separation of olefinic isomers can be enhanced by including additives in the mobile phase. google.comgoogle.com For instance, the use of alkanes or alkenes as mobile phase additives can preferentially interact with the isomers, improving their resolution on the stationary phase. google.com The choice of solvent system, such as methanol/water or acetonitrile/water gradients, and the column temperature are critical parameters that must be optimized to achieve baseline separation of structurally similar isomers. thermofisher.com

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of this compound. thieme-connect.comjchps.com When a molecule is ionized in the mass spectrometer, typically by electron ionization (EI), it forms a molecular ion (M•+) and various fragment ions. libretexts.org The pattern of these fragments is unique to the molecule's structure.

For this compound (C15H30, molecular weight 210.4 g/mol ), the mass spectrum would show a molecular ion peak at m/z 210. echemi.com The fragmentation pattern is dictated by the positions of the double bond and the methyl branches. Alkenes often undergo fragmentation at bonds allylic to the double bond, as this leads to the formation of stable, resonance-stabilized carbocations. youtube.com Common fragmentations for branched alkanes and alkenes involve the loss of alkyl radicals. libretexts.orgyoutube.com

Table 2: Predicted Key Fragment Ions for this compound

| m/z Value | Proposed Fragment Ion/Loss | Significance |

|---|---|---|

| 210 | [C15H30]•+ | Molecular Ion (M•+) |

| 195 | [M - CH3]•+ | Loss of a methyl radical |

| 167 | [M - C3H7]•+ | Loss of a propyl radical |

| 125 | [C9H17]+ | Cleavage at the C4-C5 bond |

| 69 | [C5H9]+ | Common fragment for isoprenoid units |

| 57 | [C4H9]+ | Butyl cation, common hydrocarbon fragment |

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural detail by isolating a specific ion (a "parent" ion) and then fragmenting it further to produce a spectrum of "daughter" ions. jchps.com This technique is invaluable for differentiating between isomers that might produce similar initial mass spectra.

In an MS/MS experiment for this compound, the molecular ion at m/z 210 would be selected in the first mass analyzer. It would then be subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the second mass analyzer. This process can reveal specific fragmentation pathways related to the precise locations of the methyl groups and the terminal double bond, helping to distinguish it from other C15H30 isomers. thecbggurus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural assignment of organic molecules, including this compound. jchps.comglobalresearchonline.net It provides detailed information about the carbon-hydrogen framework of the molecule.

One-Dimensional (1D) NMR:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, distinct signals would be expected for the vinyl protons of the terminal double bond (~4.9-5.8 ppm), the protons on carbons bearing methyl groups, the methylene (B1212753) (CH2) protons along the chain, and the terminal methyl protons (~0.8-0.9 ppm).

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The vinyl carbons would appear downfield (~110-145 ppm), while the aliphatic carbons would be found upfield. The chemical shifts of the carbons attached to the methyl groups would be characteristic.

Two-Dimensional (2D) NMR: When 1D spectra are complex or overlapping, 2D NMR techniques are used to establish the complete molecular structure. rsc.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the proton-proton connectivity through the carbon skeleton. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, making it possible to assign each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together different fragments of the molecule, especially around quaternary carbons or heteroatoms. nih.govresearchgate.net

By combining these 1D and 2D NMR experiments, every proton and carbon atom in the this compound molecule can be unambiguously assigned, confirming its constitution and differentiating it from all other isomers. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH2=) | ~110-115 |

| C2 (=CH-) | ~140-145 |

| C3, C7, C11 (-CH-) | ~30-40 |

| C12, C13, C14, C15 (-CH3) | ~15-25 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive analytical tool for identifying the functional groups within a molecule. By measuring the interaction of electromagnetic radiation with a sample, both infrared (IR) and Raman spectroscopy provide a unique molecular "fingerprint" based on the vibrational modes of the chemical bonds. libretexts.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. missouri.edu The IR spectrum of this compound is characterized by absorptions corresponding to its two primary structural features: the terminal alkene (vinyl group) and the saturated aliphatic chain with methyl branches.

The vinyl group gives rise to several distinct and diagnostic bands. The stretching vibration of the vinylic C-H bonds (=C-H) typically appears at frequencies slightly above 3000 cm⁻¹, in the 3100-3020 cm⁻¹ range. libretexts.org The carbon-carbon double bond (C=C) stretch results in a moderate absorption band around 1640 cm⁻¹. libretexts.org Perhaps the most characteristic signals for a terminal alkene are the strong out-of-plane C-H bending vibrations, which produce two distinct bands around 990 cm⁻¹ and 910 cm⁻¹. libretexts.orgspcmc.ac.in

The extensive saturated portion of the molecule is evidenced by strong C-H stretching absorptions from the methyl (CH₃) and methylene (CH₂) groups, which occur in the 3000-2850 cm⁻¹ region. libretexts.org Bending vibrations for these groups are also prominent. C-H scissoring or bending modes are found in the 1470-1450 cm⁻¹ range, while specific methyl C-H rocking vibrations can be observed between 1370-1350 cm⁻¹. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | =C-H (vinylic) | 3100 - 3020 | Medium |

| C-H Stretch | -C-H (aliphatic CH₃, CH₂) | 3000 - 2850 | Strong |

| C=C Stretch | Alkene | ~1640 | Medium-Weak |

| C-H Bend/Scissoring | -CH₂- | 1470 - 1450 | Medium |

| C-H Rock | -CH₃ | 1370 - 1350 | Medium |

| C-H Out-of-Plane Bend | =CH₂ (vinyl) | ~990 and ~910 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It involves scattering of monochromatic light (usually from a laser), where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, the C=C double bond stretch at approximately 1640 cm⁻¹ is typically a strong and easily identifiable signal in the Raman spectrum. acs.org This is because the polarizability of the electron cloud in the double bond changes significantly during the stretching vibration. The aliphatic and vinylic C-H stretching vibrations also give rise to strong bands in the 2800-3100 cm⁻¹ region. acs.org Specifically, symmetric and asymmetric stretches of the CH₂, and CH₃ groups are prominent. rsc.org

Raman spectroscopy is particularly useful for analyzing hydrocarbon chains and can provide information about conformational order. researchgate.net The combination of both IR and Raman spectra allows for a more complete and confident structural elucidation of this compound.

The table below outlines the principal Raman shifts anticipated for this compound.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | =C-H (vinylic) | 3100 - 3000 | Medium |

| C-H Stretch | -C-H (aliphatic CH₃, CH₂) | 3000 - 2800 | Strong |

| C=C Stretch | Alkene | ~1640 | Strong |

| C-H Bend/Scissoring | -CH₂- | 1470 - 1440 | Medium |

Hyphenated Analytical Techniques for Complex Matrix Analysis

In many practical applications, such as in the analysis of essential oils, environmental samples, or industrial chemical streams, this compound exists within a complex mixture of other compounds. nih.gov Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for isolating and identifying specific components in such matrices. saspublishers.com

Gas chromatography-mass spectrometry (GC-MS) is a premier hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. saspublishers.com

In a typical GC-MS analysis, the complex sample is first vaporized and introduced into the GC system. The components of the mixture are then separated as they travel through a long, thin capillary column. Separation is based on the differential partitioning of the analytes between a stationary phase coated on the column wall and a mobile carrier gas (such as helium or hydrogen). gcms.cz Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

As each separated component, such as this compound, elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules, typically through electron ionization, causing them to fragment in a reproducible pattern. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries (like the NIST library) for positive identification. sigmaaldrich.com GC-MS provides not only qualitative identification but also allows for accurate quantification of the compound, even at trace levels within a complex matrix. nih.govekb.eg

Computational Chemistry and Theoretical Modeling of 3,7,11 Trimethyl 1 Dodecene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could be employed to model 3,7,11-trimethyl-1-dodecene.

These calculations would yield crucial data on the molecule's electronic landscape. For instance, the distribution of electron density, visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Furthermore, quantum calculations can determine various molecular properties that are essential for predicting reactivity. These include ionization potential, electron affinity, and electrostatic potential maps, which highlight regions of positive and negative charge on the molecular surface. This information is invaluable for predicting how this compound will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. | |

| LUMO Energy | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | |

| Dipole Moment | Provides insight into the molecule's polarity and intermolecular interactions. | |

| Ionization Potential | The energy required to remove an electron, indicating its tendency to be oxidized. | |

| Electron Affinity | The energy released when an electron is added, indicating its tendency to be reduced. |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its long carbon chain and multiple methyl branches, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to explore this dynamic behavior. By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Understanding the conformational landscape is critical as it influences the molecule's physical properties, such as its boiling point and viscosity, as well as its biological activity. MD simulations can also shed light on how this compound interacts with other molecules, including solvents or biological macromolecules. By analyzing the non-covalent interactions, such as van der Waals forces and hydrophobic interactions, researchers can predict its behavior in different environments.

Reaction Mechanism Elucidation through Theoretical Approaches

Computational chemistry offers a means to investigate the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical methods can identify transition states, which are the high-energy intermediates that connect reactants to products.

For example, the mechanism of oxidation or polymerization of this compound could be elucidated. Calculating the activation energies for different potential pathways would allow chemists to predict the most likely reaction products under various conditions. This knowledge is fundamental for controlling chemical processes and designing more efficient synthetic routes.

Predictive Modeling for Environmental Behavior and Fate Parameters

The environmental impact of a chemical is a growing concern. Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) principles, can estimate the environmental fate of this compound. These models use the molecule's computed structural and electronic properties to predict key environmental parameters.

Important parameters that could be predicted include its biodegradability, potential for bioaccumulation in organisms, and its mobility in soil and water. For instance, its octanol-water partition coefficient (logP), a measure of hydrophobicity, can be estimated from its molecular structure and is a key factor in predicting bioaccumulation. Similarly, its vapor pressure and water solubility, which influence its distribution in the environment, can be computationally predicted.

Table 2: Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Value | Environmental Significance |

| LogP (Octanol-Water Partition Coefficient) | Indicates the tendency of the compound to partition into fatty tissues of organisms. | |

| Water Solubility | Affects its transport and distribution in aquatic environments. | |

| Vapor Pressure | Determines its volatility and distribution in the atmosphere. | |

| Biodegradation Rate | Predicts how quickly the compound is broken down by microorganisms in the environment. |

Note: The values in this table are placeholders and would be derived from predictive modeling software and QSAR/QSPR studies.

Research Applications and Future Directions in 3,7,11 Trimethyl 1 Dodecene Studies

Utilization as a Reference Standard in Analytical Chemistry and Environmental Monitoring

In the fields of analytical chemistry and environmental monitoring, the availability of pure reference standards is crucial for the accurate identification and quantification of chemical compounds. 3,7,11-Trimethyl-1-dodecene serves as such a standard, particularly in the analysis of sesquiterpenes and other volatile organic compounds (VOCs).

The National Institute of Standards and Technology (NIST) provides gas chromatography data for this compound, which is essential for its use as a calibration standard in analytical laboratories. The accurate identification of atmospheric sesquiterpenes is a significant challenge due to their high reactivity and low concentrations. In studies monitoring atmospheric VOCs, including various sesquiterpenes, the use of authentic standards is necessary for the precise quantification of these compounds. Although many sesquiterpene standards are not commercially available, the availability of compounds like this compound is vital for calibrating analytical instruments and ensuring the reliability of environmental data.

The challenges in analyzing atmospheric sesquiterpenes, such as sampling losses due to reactions with ozone, further underscore the need for reliable standards to develop and validate more robust analytical methods. Techniques to mitigate these interferences, such as the use of ozone scrubbers, are evaluated against known concentrations of standards.

Below is a table summarizing the key analytical parameters for this compound, highlighting its suitability as a reference compound.

| Property | Value |

| Molecular Formula | C15H30 |

| Molecular Weight | 210.4 g/mol |

| CAS Number | 1189-36-2 |

Role as an Intermediate in the Synthesis of Complex Organic Molecules

This compound and its derivatives are valuable intermediates in the synthesis of a variety of complex organic molecules, most notably insect growth regulators and potentially as a precursor for vitamins.

Research has demonstrated that alkyl 3,7,11-trimethyl-2,4-dodecadienoates, which can be synthesized from precursors like this compound, are a potent class of insect growth regulators with juvenile hormone activity. These compounds disrupt the normal development of insects, offering a targeted approach to pest control. The synthesis of these complex molecules often involves a series of controlled chemical transformations where the trimethyl-dodecene backbone is a crucial starting point.

Furthermore, the isoprenoid structure of this compound makes it a potential precursor in the synthesis of other biologically important molecules. For instance, a related compound, farnesene, is utilized in an innovative process to synthesize isophytol, a key intermediate for the chemical synthesis of Vitamin E. This suggests that this compound could also be explored as a starting material for the synthesis of Vitamin E and other terpenoid-based natural products.

The following table outlines some of the complex organic molecules that can be synthesized from this compound or its close derivatives.

| Target Molecule Class | Example | Application |

| Insect Growth Regulators | Alkyl 3,7,11-trimethyl-2,4-dodecadienoates | Pest Control |

| Vitamin Precursors | Isophytol (from related farnesene) | Vitamin E Synthesis |

Fundamental Contributions to Hydrocarbon Chemistry and Isoprenoid Research

The study of this compound and its isomers contributes significantly to the fundamental understanding of hydrocarbon chemistry and isoprenoid research. Isoprenoids are a large and diverse class of naturally occurring organic compounds, and understanding their biosynthesis and chemical transformations is a key area of research.

In the realm of hydrocarbon chemistry, the hydrogenated form of the related sesquiterpene farnesene, known as farnesane (2,6,10-trimethyldodecane), is being investigated as a promising biofuel. The combustion properties of such branched alkanes are of great interest for developing next-generation fuels. Studies on the thermal cracking of hydrocarbons are essential for optimizing fuel production and understanding combustion processes. The behavior of molecules like this compound under such conditions provides valuable data for these models.

In isoprenoid research, understanding the biosynthesis of precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) is fundamental. While not directly involved in the primary metabolic pathways, sesquiterpenes like this compound serve as important examples of the vast array of structures that can be generated from these basic building blocks.

Emerging Methodologies and Interdisciplinary Research Opportunities

The study of this compound is poised to benefit from and contribute to emerging analytical techniques and interdisciplinary research. Advances in analytical instrumentation, such as novel mass spectrometry techniques, are continuously improving the ability to detect and characterize complex organic molecules.

In the context of environmental science, the development of more sensitive and selective methods for the in-situ analysis of VOCs, such as Semi-Volatile Thermal Desorption Aerosol Gas Chromatography (SV-TAG), offers new opportunities to study the atmospheric chemistry of sesquiterpenes like this compound in real-time.

Interdisciplinary research in chemical ecology is another promising avenue. Many sesquiterpenes play crucial roles as semiochemicals, mediating interactions between organisms. Investigating the potential role of this compound in plant-insect or microbe-microbe interactions could unveil new ecological functions and potential applications in agriculture and medicine.

The convergence of synthetic chemistry, analytical science, and biology will likely lead to new discoveries and applications for this compound and other related isoprenoids.

Q & A

Q. Q1. What are the established synthetic routes for 3,7,11-Trimethyl-1-dodecene, and how can its structural purity be validated experimentally?

Methodological Answer: Synthesis typically involves catalytic oligomerization of isoprene derivatives or Wittig-like coupling reactions to assemble the branched alkene structure. Structural validation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm double bond positions and methyl branching (e.g., δ 5.2–5.4 ppm for terminal alkenes) .

- Gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation (C₁₅H₃₀, molecular mass ~210.4 g/mol) and purity assessment .

- Infrared (IR) spectroscopy to identify characteristic C=C stretching vibrations (~1640 cm⁻¹) .

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key precautions include:

- Personal protective equipment (PPE): Nitrile gloves (tested for chemical resistance), safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to minimize inhalation of vapors (H335) and avoid aerosol formation .

- Emergency procedures: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion (H302) .

- Waste disposal: Collect residues in sealed containers for incineration to prevent environmental release .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound across studies?

Methodological Answer: Discrepancies may arise from differences in experimental conditions (e.g., purity, temperature) or computational models. To address this:

- Cross-validate data using calorimetry (e.g., bomb calorimetry) and computational methods (DFT or group contribution models) .

- Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) and compare with literature values from NIST or PubChem .

- Analyze systematic errors (e.g., calibration drift in GC-MS) and apply statistical tools (e.g., Grubbs’ test for outliers) .

Q. Q4. What experimental strategies can elucidate the role of this compound’s stereochemistry in biological interactions (e.g., enzyme binding)?

Methodological Answer:

- Stereoselective synthesis: Use chiral catalysts (e.g., Sharpless epoxidation) to isolate specific enantiomers or diastereomers .

- Molecular docking simulations: Compare binding affinities of stereoisomers with target proteins (e.g., cytochrome P450) using software like AutoDock Vina .

- Bioassay-guided fractionation: Test isolated isomers in enzyme inhibition assays to correlate stereochemistry with activity .

Q. Q5. How can researchers design experiments to assess the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Biodegradation studies: Use OECD 301F (manometric respirometry) to measure oxygen consumption by microbial communities exposed to the compound .

- Photolysis experiments: Exclude aqueous solutions to UV light (λ = 254 nm) and monitor degradation via HPLC .

- Ecotoxicology models: Estimate bioaccumulation potential (log P) using quantitative structure-activity relationship (QSAR) tools .

Q. Q6. What analytical techniques are optimal for detecting trace impurities in this compound samples, and how can their sources be traced?

Methodological Answer:

- High-resolution LC-MS/MS: Identify impurities (e.g., oxidation byproducts) with ppm-level sensitivity .

- Headspace gas chromatography: Detect volatile contaminants (e.g., residual solvents) using flame ionization detection (FID) .

- Source tracking: Compare impurity profiles with synthetic intermediates (e.g., via batch record analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.